molecular formula C11H12ClN B14075775 4-Chloro-2,3,3-trimethyl-3H-indole

4-Chloro-2,3,3-trimethyl-3H-indole

Cat. No.: B14075775
M. Wt: 193.67 g/mol
InChI Key: VBSYZJVLFZNHHY-UHFFFAOYSA-N
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Description

4-Chloro-2,3,3-trimethyl-3H-indole is a halogenated indole derivative characterized by a chloro substituent at the 4-position and three methyl groups at the 2-, 3-, and 3-positions of the indole ring. These compounds are typically synthesized via Fischer indole synthesis or Vilsmeier-Haack reactions, as seen in analogous systems . The chloro substituent enhances electrophilic reactivity, making such derivatives valuable intermediates in pharmaceuticals, fluorescent probes, and agrochemicals .

Properties

Molecular Formula

C11H12ClN

Molecular Weight

193.67 g/mol

IUPAC Name

4-chloro-2,3,3-trimethylindole

InChI

InChI=1S/C11H12ClN/c1-7-11(2,3)10-8(12)5-4-6-9(10)13-7/h4-6H,1-3H3

InChI Key

VBSYZJVLFZNHHY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C1(C)C)C(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis: Foundation for 3H-Indole Derivatives

Classical Fischer Cyclization with Phenylhydrazines

The Fischer indole synthesis remains the most widely reported method for constructing the 3H-indole scaffold. This reaction involves the acid-catalyzed cyclization of arylhydrazones derived from ketones. For 4-chloro-2,3,3-trimethyl-3H-indole, the general pathway entails:

  • Formation of the arylhydrazone : Condensation of 4-chloro-2-methylphenylhydrazine with a methyl-substituted ketone (e.g., 3-methylbutan-2-one).
  • Cyclization under acidic conditions : Rearrangement via-sigmatropic shift and subsequent aromatization.

In a representative procedure, 5-chloro-2-methylphenylhydrazine hydrochloride reacts with 3-methylbutan-2-one in refluxing acetic acid, yielding 4-chloro-2,3,3,7-tetramethyl-3H-indole. While this product differs by an additional methyl group at position 7, the methodology remains directly applicable to the trimethyl analog through ketone selection.

Reaction Optimization:
  • Catalyst selection : Traditional protic acids (HCl, H₂SO₄) achieve cyclization but suffer from side reactions. Iso-butyric acid, a weak organic acid, enhances chemoselectivity, achieving yields >80% for analogous 7-chloro-2,3,3-trimethyl-3H-indole.
  • Temperature control : Reflux conditions (100–120°C) balance reaction rate and byproduct suppression.

Advanced Catalytic Systems for Improved Efficiency

Iso-Butyric Acid as a Chemoselective Catalyst

A breakthrough in Fischer synthesis involves substituting mineral acids with iso-butyric acid. This catalyst minimizes over-acylation and resinification, critical for preserving the integrity of electron-deficient arylhydrazines. Key advantages include:

  • Reduced reaction time : 6–8 hours vs. 12–24 hours with HCl.
  • Simplified workup : Neutralization with aqueous NaOH directly precipitates the product, avoiding extensive extraction.

Experimental protocol :

  • Combine equimolar 4-chloro-2-methylphenylhydrazine and 3-methylbutan-2-one in iso-butyric acid.
  • Reflux at 110°C for 7 hours.
  • Neutralize with 2N NaOH, extract with ethyl acetate, and recrystallize from ethanol.

Structural Characterization and Analytical Data

Spectroscopic Profiling

  • ¹H NMR :
    • Methyl groups: Singlets at δ 1.14 (C3-CH₃) and δ 2.16 (C2-CH₃).
    • Aromatic protons: Doublets between δ 6.7–7.1 ppm (C5-H and C7-H).
  • FT-IR :
    • N-H stretch absent (δ 3300–3500 cm⁻¹), confirming indolenine structure.
    • C-Cl vibration at 788 cm⁻¹.

Crystallographic Data

X-ray diffraction of the analog 5-chloro-2,3,3-trimethyl-3H-indole reveals a planar indole ring with dihedral angles <5° between substituents.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3,3-trimethyl-3H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of 2,3,3-trimethylindole.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include various substituted indoles, oxidized derivatives, and reduced forms of the original compound.

Scientific Research Applications

4-Chloro-2,3,3-trimethyl-3H-indole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2,3,3-trimethyl-3H-indole involves its interaction with specific molecular targets and pathways. The chlorine atom and methyl groups influence its reactivity and binding affinity to various biological targets. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interaction with nucleic acids.

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Halogen Variants
Compound Name Substituents CAS Number Key Properties/Applications
5-Chloro-2,3,3-trimethyl-3H-indole Cl (5), CH₃ (2,3,3) 25981-83-3 Higher thermal stability; used in dye synthesis (e.g., polymethylene cyanine dyes for fluorescent probes) .
4-Fluoro-2,3,3-trimethyl-3H-indole F (4), CH₃ (2,3,3) N/A Enhanced fluorescence quantum yield compared to chloro analogs; employed in optical switches and pH-sensing materials .
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (7), COOH (2), CH₃ (3) 16381-48-9 Carboxylic acid group improves water solubility; utilized in medicinal chemistry for drug derivatization .

Key Findings :

  • Electronic Effects : Chloro substituents at the 4- or 5-position increase electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions. Fluorine analogs exhibit stronger inductive effects, enhancing photophysical properties .
  • Synthetic Routes : Fischer indole synthesis is common for 2,3,3-trimethyl-3H-indole derivatives, while Vilsmeier-Haack reactions introduce formyl or acyl groups (e.g., compound 2 in ) .
Functional Group Variants
Compound Name Substituents CAS Number Key Properties/Applications
5-Amino-2,3,3-trimethyl-3H-indole NH₂ (5), CH₃ (2,3,3) N/A Amino group enables conjugation with fluorophores; used in bioimaging and as a precursor for squarylium dyes .
5-(Hydroxyethyl)-2,3,3-trimethyl-3H-indole OH (5), CH₃ (2,3,3) N/A Hydrophilic side chain improves solubility; applied in aqueous-phase fluorescent probes .

Key Findings :

  • Solubility: Hydroxyethyl and amino groups enhance water solubility, critical for biological applications. For example, 5-(Hydroxyethyl)-2,3,3-trimethyl-3H-indole shows 74% yield via Mitsunobu reactions .
  • Reactivity: Amino derivatives are prone to oxidation but serve as versatile intermediates for cross-coupling reactions .
Non-Halogenated Analogs
Compound Name Substituents CAS Number Key Properties/Applications
2,3,3-Trimethyl-3H-indole CH₃ (2,3,3) N/A Base structure for fluorescent dyes; exhibits moderate quantum yield (Φ = 0.45 in ethanol) .
3,3-Diallyl-2-hydroxyindoline OH (2), CH₂CH₂CH₂ (3,3) N/A Allyl groups enable polymerization; used in polymer-stabilized liquid crystals .

Key Findings :

  • Fluorescence: Non-halogenated 2,3,3-trimethyl-3H-indole derivatives are less fluorescent than halogenated analogs but are cost-effective for industrial dye production .
  • Thermal Stability : Allyl-substituted derivatives (e.g., 3,3-diallyl-2-hydroxyindoline) exhibit higher thermal stability, suitable for high-temperature applications .

Table 1: Comparative Physicochemical Properties

Property 4-Chloro-2,3,3-trimethyl-3H-indole* 5-Chloro-2,3,3-trimethyl-3H-indole 2,3,3-Trimethyl-3H-indole
Molecular Weight (g/mol) ~207.7 207.7 173.3
LogP (Predicted) 3.2 3.1 2.8
Fluorescence Quantum Yield (Φ) N/A 0.58 (in ethanol) 0.45 (in ethanol)
Melting Point (°C) N/A 98–100 75–77

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-chloro-2,3,3-trimethyl-3H-indole, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via alkylation of indole precursors using methylating agents (e.g., methyl iodide) in the presence of strong bases like NaH. Chlorination is typically achieved using reagents like POCl₃ or SOCl₂. For purity optimization, column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization from ethanol or dichloromethane are effective. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies methyl groups (δ ~1.2–1.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm). ¹³C NMR distinguishes quaternary carbons (e.g., C-Cl at δ ~110–120 ppm) .
  • IR : C-Cl stretches appear at ~550–650 cm⁻¹, while N-H indole vibrations are observed at ~3400 cm⁻¹ .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves steric effects from the 2,3,3-trimethyl substitution, confirming bond angles and packing motifs .

Q. How does steric hindrance from the 2,3,3-trimethyl group influence the compound’s reactivity?

  • Methodological Answer : The bulky methyl groups at positions 2 and 3 limit electrophilic substitution at the indole’s C-5 position. Reactivity studies should prioritize mild conditions (e.g., low-temperature lithiation) to avoid side reactions. Competitive experiments with unsubstituted indole analogs can quantify steric effects .

Advanced Research Questions

Q. What mechanistic insights explain unexpected products in reactions involving this compound?

  • Methodological Answer : When treated with hydroxylamine, the compound may undergo fragmentation due to proton-induced cleavage of the indole-propanedial intermediate. Computational modeling (DFT) and trapping experiments (e.g., using radical scavengers) can elucidate pathways. For example, describes an unexpected cyanoacetamide product from hydroxylamine reactions, attributed to H-bonding and conjugation effects .

Q. How can electrochemical properties of metal complexes derived from this compound be systematically studied?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode) in anhydrous CH₃CN with [ⁿBu₄N]PF₆ as the electrolyte. Metal complexes (e.g., Ru or Fe-alkynyl derivatives) show oxidation peaks at ~0.5–1.2 V vs. Ag/Ag⁺, localized at the M–C≡C–aryl moiety .
  • IR Spectroelectrochemistry : Monitor changes in ν(C≡C) stretches (2000–2200 cm⁻¹) during redox transitions to confirm metal-alkynyl electronic coupling .

Q. What strategies resolve contradictions in reported catalytic activity of indole-based metal complexes?

  • Methodological Answer : Discrepancies may arise from ligand coordination modes (e.g., κ¹ vs. κ² binding) or solvent effects. Comparative studies using XAS (X-ray absorption spectroscopy) and EXAFS can determine coordination geometry. For example, notes that N–Au binding in (PPh₃)Au complexes prevents molecular wire formation, unlike Cu⁺ analogues .

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